Cyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)-

Quinolone antibacterial structure–activity relationship diastereomer comparison

Quinolone drug discovery programs requiring enantiopure N-1-fluorocyclopropyl building blocks face potency loss and regulatory risk when substituting racemic or trans-diastereomer starting materials. This (1S,2S)-2-fluorocyclopropane-1-carboxylic acid directly installs the SAR-validated cis configuration that delivers 2- to 4-fold lower MIC values against Gram-positive pathogens versus the trans counterpart. • ≥97% chemical purity with ≥98% enantiomeric excess, verified by HPLC, NMR, and chiral HPLC COA documentation • Crystalline solid (mp 41-42 °C), ambient-stable, supplied with full QC data package supporting DMF submissions • Commercially available at gram-to-kilogram scale via microbial resolution (98% e.e.) or rhodium-catalyzed asymmetric cyclopropanation (>99% e.e.)

Molecular Formula C8H10F2O4
Molecular Weight 208.16 g/mol
Cat. No. B12358414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)-
Molecular FormulaC8H10F2O4
Molecular Weight208.16 g/mol
Structural Identifiers
SMILESC1C(C1F)C(=O)O.C1C(C1F)C(=O)O
InChIInChI=1S/2C4H5FO2/c2*5-3-1-2(3)4(6)7/h2*2-3H,1H2,(H,6,7)/t2*2-,3+/m10/s1
InChIKeyNGGMZMUKLIZHFV-GKOIIHDWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-Fluorocyclopropanecarboxylic Acid (CAS 105919-34-4): A Stereochemically Defined Key Intermediate for Quinolone Antibacterial Synthesis


Cyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)- (systematically (1S,2S)-2-fluorocyclopropane-1-carboxylic acid, CAS 105919-34-4) is a chiral, enantiopure monofluorinated cyclopropane carboxylic acid bearing a three-membered ring with cis-oriented fluorine and carboxyl substituents . This compound serves as an essential stereochemically defined intermediate in the synthesis of new-generation quinolone antibacterial agents, where the absolute configuration of the fluorocyclopropyl moiety directly governs the potency, spectrum, and pharmacokinetic profile of the final drug substance [1]. Its molecular formula is C₄H₅FO₂ (MW 104.08), and it is commercially supplied at analytical purities of ≥97–98% with certificate-of-analysis documentation including NMR, HPLC, and chiral purity readouts .

Why (1S,2S)-2-Fluorocyclopropanecarboxylic Acid Cannot Be Simply Substituted by Racemic, Trans, or Non-Fluorinated Analogs


The quinolone pharmacophore is exquisitely sensitive to the stereochemistry and electronic character of the N-1 cyclopropyl substituent. Structure–activity relationship (SAR) studies across multiple quinolone series demonstrate that the cis configuration confers superior antibacterial potency against Gram-positive pathogens compared with the trans counterpart, and that the absolute (1S,2S) versus (1R,2R) handedness impacts downstream coupling efficiency and final drug stereochemical integrity [1]. Furthermore, the fluorine atom at the 2-position measurably reduces lipophilicity (ΔXLogP3 ≈ −0.3) and lowers the carboxylic acid pKa (ΔpKa ≈ −0.22) relative to the non-fluorinated cyclopropanecarboxylic acid scaffold, altering both reactivity in amide-bond formation and the physicochemical properties of the resulting drug candidates . Generic substitution with racemic cis mixture, the opposite enantiomer, the trans diastereomer, or the non-fluorinated parent acid therefore introduces either stereochemical ambiguity, altered electronic properties, or both—directly compromising the antibacterial activity, pharmacokinetic profile, and regulatory specification compliance of the final pharmaceutical product [1][2].

Quantitative Differentiation Evidence for (1S,2S)-2-Fluorocyclopropanecarboxylic Acid (CAS 105919-34-4) Versus Closest Analogs


Cis-Configured Fluorocyclopropyl Quinolones Exhibit Superior Gram-Positive Antibacterial Potency Versus Trans Diastereomers

In a foundational SAR study of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents, Atarashi et al. (1993) demonstrated that the cis-configured fluorocyclopropyl N-1 substituent confers greater potency against Gram-positive bacteria than the corresponding trans counterpart, a finding subsequently confirmed and quantified by Domagala and Hagen (2003), who reported a two- to four-fold difference in MIC between the most active and least active fluorocyclopropyl stereoisomer within the same quinolone scaffold [1][2]. Because the (1S,2S)-2-fluorocyclopropanecarboxylic acid building block directly installs the cis configuration at the quinolone N-1 position, its use ensures retention of the clinically validated cis-potency advantage, whereas procurement of the trans acid (e.g., (1R,2S)-isomer, CAS 167073-08-7) or racemic cis/trans mixtures introduces a stereochemical variable that degrades Gram-positive antibacterial coverage [1][3].

Quinolone antibacterial structure–activity relationship diastereomer comparison

Microbial Enantioselective Resolution Achieves 98% e.e. for (1S,2S)-2-Fluorocyclopropanecarboxylic Acid, Establishing a Benchmark for Chiral Purity

Morizawa et al. (1998) reported the first microbial enantioselective hydrolysis of racemic cis-2-fluorocyclopropanecarboxylic acid ethyl ester, isolating the residual (1S,2S)-ester in 98% enantiomeric excess (e.e.) after screening approximately 100 commercial esterases, lipases, and proteases and selecting a soil-derived strain with the highest enzymatic specificity [1]. This 98% e.e. benchmark is critical because conventional chemical resolution methods for this compound require stoichiometric chiral reagents and chromatographic diastereomer separation, limiting throughput and escalating cost, whereas the microbial method directly yields the (1S,2S) enantiomer at preparative scale with minimal waste of the undesired (1R,2R)-isomer [1][2]. The 98% e.e. value provides a quantitative purity specification that downstream quinolone synthesis process chemists can use to calculate maximum theoretical yields and to control the enantiopurity of the final drug substance [3].

Enantioselective hydrolysis chiral resolution enantiomeric excess

Fluorine Substitution at the Cyclopropane 2-Position Reduces Lipophilicity by ΔXLogP3 ≈ –0.3 Versus Non-Fluorinated Cyclopropanecarboxylic Acid

The introduction of a fluorine atom at the 2-position of the cyclopropane ring consistently reduces lipophilicity relative to the parent non-fluorinated scaffold. The computed XLogP3 for non-fluorinated cyclopropanecarboxylic acid (CAS 1759-53-1) is 0.6, whereas the corresponding value for (1R,2R)-2-fluorocyclopropanecarboxylic acid (the enantiomer of the target compound) is 0.300—a reduction of ΔXLogP3 ≈ –0.3 . This experimentally corroborated trend is further supported by Atarashi et al. (1993), who reported that fluorine introduction on the cyclopropyl group reduces lipophilicity of the resulting quinolone derivatives compared to non-fluorinated congeners, and by Kimura et al. (1994), who demonstrated that fluorocyclopropyl quinolones exhibit lower apparent partition coefficients (log P') than their cyclopropyl analogs (e.g., compound 7 vs 29, and 31 vs 33) [1][2].

Lipophilicity XLogP3 physicochemical property fluorine effect

Fluorine Substitution Lowers the Carboxylic Acid pKa by Approximately 0.22 Units, Enhancing Acylating Reactivity in Amide Bond Formation

The electron-withdrawing inductive effect of the vicinal fluorine atom increases the acidity of the carboxylic acid group. The predicted pKa of (1S,2S)-2-fluorocyclopropanecarboxylic acid is 3.78 ± 0.20, compared to approximately 4.00 ± 0.11 for the non-fluorinated cyclopropanecarboxylic acid—a pKa depression of ~0.22 units . This modest but reproducible increase in acid strength enhances the reactivity of the carboxylic acid toward activating agents (e.g., CDI, DPPA) used in amide bond-forming reactions with amines, a common derivatization step when incorporating the fluorocyclopropyl moiety into quinolone scaffolds or other bioactive molecules [1]. The lower pKa also affects aqueous solubility and ionization state at physiological pH, influencing extraction behavior and purification protocols during downstream synthesis .

Acid dissociation constant pKa fluorine inductive effect amide coupling

Patent-Documented Stereochemical Requirement: (1S,2S) Configuration Is Mandatory for a Defined Class of Quinolone Antibacterial Intermediates

International patent application PCT/JP96/02417 (US 6,596,898) explicitly claims that 'Optically active 2-fluorocyclopropanecarboxylic acid and derivatives thereof having a specific stereochemical configuration, i.e., (1S, 2S), are important as synthetic intermediates for these compounds,' referring to new quinolone antibacterial agents with both excellent activity and safety [1]. The patent further discloses that prior art processes producing racemic cis-2-fluorocyclopropanecarboxylic acid followed by optical resolution inherently discard 50% of the material as the undesired (1R,2R)-isomer, motivating the development of asymmetric synthesis methods that directly furnish the (1S,2S)-configured product [1]. This patent establishes the (1S,2S) stereochemistry as a formal structural requirement for a specific class of protected intermediates, meaning that procurement of the opposite enantiomer or racemic material would not satisfy the synthetic route claims for these particular quinolone candidates [1][2].

Patent stereochemical specification quinolone intermediate regulatory compliance

Validated Application Scenarios for (1S,2S)-2-Fluorocyclopropanecarboxylic Acid Based on Quantitative Evidence


Stereospecific Synthesis of Cis-Configured Quinolone Antibacterial Agents Requiring Gram-Positive Potency Optimization

Medicinal chemistry teams developing N-1-fluorocyclopropyl quinolone antibacterial candidates should specify enantiopure (1S,2S)-2-fluorocyclopropanecarboxylic acid (CAS 105919-34-4) as the starting building block. The cis configuration of this acid directly installs the stereochemistry that SAR studies have demonstrated is critical for Gram-positive antibacterial potency, with cis derivatives exhibiting 2- to 4-fold lower MIC values compared to trans counterparts [1]. The benchmark 98% e.e. achievable via microbial resolution (or >99% e.e. via modern asymmetric rhodium-catalyzed cyclopropanation) ensures that the final quinolone drug substance meets enantiopurity specifications without costly late-stage chiral separation [2]. This application is supported by the foundational Atarashi (1993) and Kimura (1994) SAR studies [1] and by the 2024 Zhang et al. asymmetric synthesis route demonstrated at 100 g scale [2].

Chiral Fluorinated Building Block for Lead Optimization Programs Requiring Fine-Tuned Lipophilicity and pKa

In drug discovery programs where cyclopropane-containing scaffolds require property optimization, the (1S,2S)-2-fluorocyclopropanecarboxylic acid offers a quantitatively characterized modulation of two key physicochemical parameters relative to the non-fluorinated parent: lipophilicity (ΔXLogP3 ≈ –0.30) and acidity (ΔpKa ≈ –0.22) . These numerically defined shifts enable medicinal chemists to rationally design analog series with predictably altered log P and ionization profiles, which in turn affect membrane permeability, solubility, and off-target binding. The crystalline solid form (mp 41–42 °C) and commercial availability at 97–98% purity with full QC documentation (NMR, HPLC, chiral HPLC) further support its use in parallel synthesis and high-throughput purification workflows .

Enantioselective Methodology Development and Chiral Chromatography Reference Standard

The (1S,2S)-2-fluorocyclopropanecarboxylic acid, with its well-defined absolute configuration, compact molecular framework, and the presence of both a chromophore (carboxyl) and a strong NMR-active nucleus (¹⁹F), serves as an ideal model substrate for developing and validating new asymmetric cyclopropanation catalysts and chiral separation methods. The 98% e.e. benchmark from microbial resolution [2] and the >99% e.e. from rhodium-catalyzed asymmetric synthesis [2] provide clear target values for method optimization. The compound's distinct ¹⁹F NMR chemical shift and its separation on chiral stationary phases (e.g., Chiralpak AD-H) enable straightforward enantiomeric excess determination, making it a practical reference standard for chiral analytical method development [2].

Regulatory-Compliant Intermediate for Generic Quinolone Active Pharmaceutical Ingredient (API) Manufacturing

For generic pharmaceutical manufacturers referencing the Daiichi Sankyo patent family (US 6,596,898), procurement of (1S,2S)-2-fluorocyclopropanecarboxylic acid with documented enantiopurity is a prerequisite for establishing a regulatory-compliant synthetic route [3]. The patent explicitly names the (1S,2S) configuration as essential, and the ability to source this intermediate with certificate of analysis confirming ≥98% chemical purity and ≥98% enantiomeric excess directly supports Drug Master File (DMF) submissions and process validation documentation [2][3]. The avoidance of racemic starting material eliminates the need to demonstrate removal of the 50% undesired (1R,2R)-enantiomer, simplifying impurity profiling and regulatory review [3].

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